molecular formula C6H10ClN3 B1430359 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole CAS No. 1545328-98-0

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole

Cat. No.: B1430359
CAS No.: 1545328-98-0
M. Wt: 159.62 g/mol
InChI Key: QVQDWEVPPDYXDA-UHFFFAOYSA-N
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Description

“3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole” is a derivative of the 1,2,4-triazole class of compounds . It has a molecular formula of C6H10ClN3 . Triazole compounds, including this one, are known to bind in biological systems with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles, including “this compound”, involves reactions of N-tosylhydrazones with sodium azide, cyclization of 4-toluenesulfonyl hydrazines and methyl ketones in the presence of iodine and 1-aminopyridinium iodide, α-ketoacetals and amines, and cycloaddition of azides, propiolic acids, and arylboronic acids in the presence of different catalysts .


Chemical Reactions Analysis

1,2,4-Triazole-containing scaffolds, including “this compound”, are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies . They have been shown to exhibit a wide range of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Mechanism of Action

Properties

IUPAC Name

3-chloro-1-methyl-5-propan-2-yl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)9-10(5)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQDWEVPPDYXDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NN1C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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